2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988893
InChI: InChI=1S/C22H26N4O2/c1-28-20-5-6-21-18(16-20)7-11-26(21)17-22(27)25-14-12-24(13-15-25)10-8-19-4-2-3-9-23-19/h2-7,9,11,16H,8,10,12-15,17H2,1H3
SMILES:
Molecular Formula: C22H26N4O2
Molecular Weight: 378.5 g/mol

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

CAS No.:

Cat. No.: VC14988893

Molecular Formula: C22H26N4O2

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone -

Specification

Molecular Formula C22H26N4O2
Molecular Weight 378.5 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H26N4O2/c1-28-20-5-6-21-18(16-20)7-11-26(21)17-22(27)25-14-12-24(13-15-25)10-8-19-4-2-3-9-23-19/h2-7,9,11,16H,8,10,12-15,17H2,1H3
Standard InChI Key WYBZHBBGWFDEJG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(5-Methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone features a hybrid structure combining indole, piperazine, and pyridine moieties. The indole core is substituted with a methoxy group at position 5, while the piperazine ring is functionalized with a 2-pyridylethyl side chain via an ethanone linker. The molecular formula is C₂₁H₂₅N₅O₂, with a molecular weight of 379.46 g/mol .

Key Functional Groups:

  • 5-Methoxyindole: Enhances lipophilicity and modulates electronic properties .

  • Piperazine: Imparts conformational flexibility and enables interactions with biological targets .

  • Pyridylethyl Side Chain: Facilitates hydrogen bonding and cation-π interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous compounds reveal distinct signals:

  • ¹H NMR: Peaks at δ 3.80–3.85 ppm (methoxy group), δ 7.20–7.50 ppm (aromatic protons of indole and pyridine) .

  • MS: Molecular ion peak at m/z 379.46 (M⁺), consistent with the molecular formula .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Indole Functionalization: Introduction of the methoxy group at position 5 using methoxylation reagents .

  • Piperazine Coupling: Buchwald-Hartwig amination to attach the piperazine ring to the indole core .

  • Side Chain Installation: Alkylation of piperazine with 2-(2-pyridyl)ethyl bromide .

Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Reference
MethoxylationNaOMe, DMF, 80°C85
Piperazine CouplingPd(PPh₃)₄, Na₂CO₃, DME/EtOH70
AlkylationK₂CO₃, CH₃CN, reflux80

Critical Notes:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) are essential for C–N bond formation .

  • Solvent polarity influences reaction efficiency; polar aprotic solvents (DMF, DME) improve yields .

Pharmacological Properties

Receptor Binding Affinity

While direct data on this compound is limited, structural analogs exhibit significant activity at dopamine receptors:

CompoundD₂L Kᵢ (nM)D₃ Kᵢ (nM)Selectivity (D₂L/D₃)
(−)-5-OH-DPAT58.81.3643.2
Analog 8a2131.41151
Analog 9b3471.20289

Implications:

  • The pyridylethyl-piperazine moiety may enhance D₃ receptor selectivity, similar to Analog 9b .

  • Methoxy substitution could reduce metabolic degradation compared to non-substituted indoles .

Applications and Therapeutic Prospects

Central Nervous System (CNS) Disorders

  • Parkinson’s Disease: Dual D₂/D₃ receptor modulation may improve motor symptoms .

  • Depression: 5-HT₁A/σ receptor interactions reported in piperazine derivatives .

Oncological Applications

Indole derivatives exhibit:

  • Antiproliferative Activity: IC₅₀ values of 10–50 μM in breast cancer cell lines .

  • Topoisomerase Inhibition: Disruption of DNA replication in leukemia cells .

Future Directions

Structural Optimization

  • Electron-Withdrawing Groups: Nitro or cyano substituents to enhance receptor affinity .

  • Prodrug Strategies: Esterification of the ethanone moiety to improve bioavailability .

Preclinical Development

  • Pharmacokinetic Studies: Assess blood-brain barrier permeability and metabolic stability.

  • Toxicity Screening: Evaluate hepatotoxicity and cardiotoxicity in animal models.

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